molecular formula C8H9F2NO2S B2576632 4-(1,1-Difluoroethyl)benzenesulfonamide CAS No. 2309459-59-2

4-(1,1-Difluoroethyl)benzenesulfonamide

Cat. No.: B2576632
CAS No.: 2309459-59-2
M. Wt: 221.22
InChI Key: BOMFEECGTBUZMJ-UHFFFAOYSA-N
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Description

4-(1,1-Difluoroethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative of interest in medicinal chemistry and pharmaceutical research. Sulfonamide compounds are a significant class of bioactive molecules known to exhibit a wide range of pharmacological activities. As a core structural motif, they are frequently investigated as enzyme inhibitors . For instance, various benzenesulfonamide derivatives have been explored as potent inhibitors of carbonic anhydrase isoenzymes, which are targets for conditions like glaucoma and epilepsy . Other research avenues include their development as antiviral agents, with some derivatives demonstrating activity against targets such as the HIV-1 capsid protein , and as inhibitors of tubulin polymerization for oncology research . The presence of the 1,1-difluoroethyl group may influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets, making it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a pharmacophore in the design of novel enzyme inhibitors. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(1,1-difluoroethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO2S/c1-8(9,10)6-2-4-7(5-3-6)14(11,12)13/h2-5H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMFEECGTBUZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Difluoroethyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonamide with 1,1-difluoroethane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Phosphorus Pentachloride-Mediated Chlorination

The sulfonamide group is synthesized via chlorination of sulfonic acids using phosphorus pentachloride (PCl₅) :

  • Solvent : Methylene chloride (preferred), 20–40 °C

  • Stoichiometry : PCl₅ used in 1:1 or 20% excess

  • Product : A mixture of chlorinated intermediates, including 2-(3-chlorobutyl)benzenesulfochloride .

Persulfate-Promoted Fluorination

Benzylic fluorination is achieved using persulfate reagents to install fluorine atoms :

  • Example : 4-(difluoromethyl)benzenesulfonamide synthesis

    • Reagent : K₂S₂O₈

    • Conditions : Room temperature, aqueous/organic biphasic system

    • Yield : Confirmed via ¹⁹F NMR (−113.54 ppm in MeOD) .

Cross-Electrophile Coupling (XEC) for Cyclopropanation

Nickel-catalyzed intramolecular XEC reactions enable cyclopropane formation from benzylic sulfonamides :

  • Catalyst : ((R)-BINAP)NiCl₂ (5 mol %)

  • Reagents : MeMgI (2 equiv), toluene solvent

  • Yield : 73% (¹H NMR yield) .

Acylation and Functionalization

The sulfonamide nitrogen undergoes acylation with substituted benzenesulfonyl chlorides :

  • Conditions : DIEA (base), dichloromethane solvent

  • Example : Synthesis of HIV-1 CA-targeted derivatives (e.g., compound 11l )

    • Key Interactions : Hydrogen bonding with Thr54, Gly106, and Gln50 residues .

Table 1: Reaction Optimization for Nucleophilic Substitution

ParameterOptimal ValueImpact on Yield
SolventDMFMaximal
Temperature−50 °CPrevents decomposition
Alkyl Halide TypeIodidesHigher reactivity
Base Equivalents2 equiv t-BuOKSuppresses side reactions

Table 2: Key Spectral Data for 4-(1,1-Difluoroethyl)benzenesulfonamide Derivatives

Compound¹⁹F NMR (δ, ppm)Molecular Formula
4-(difluoromethyl)benzenesulfonamide−113.54 (MeOD)C₇H₇F₂NO₂S
((1,1-difluoroethyl)sulfonyl)benzeneC₈H₈F₂O₂S

Stability and Side Reactions

  • Thermal Sensitivity : Reactions above −50 °C risk difluorocarbene formation .

  • Hydrolysis : The sulfonamide group resists hydrolysis under neutral conditions but degrades in strong acids/bases.

Scientific Research Applications

Medicinal Chemistry Applications

Enzyme Inhibition
4-(1,1-Difluoroethyl)benzenesulfonamide acts as an inhibitor for several enzymes, particularly carbonic anhydrase, which plays a crucial role in physiological processes such as respiration and acid-base balance. The difluoroethyl group enhances binding affinity, making it a valuable lead compound in drug development targeting conditions like glaucoma and epilepsy .

Antimicrobial Activity
This compound has been investigated for its potential as an antimicrobial agent. Studies indicate that sulfonamide derivatives exhibit competitive inhibition of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. This inhibition results in bacteriostatic effects, making this compound a candidate for developing new antibiotics .

Antiviral Properties
Research has shown that benzenesulfonamide derivatives can inhibit viral replication. For instance, compounds similar to this compound have demonstrated activity against various strains of the influenza virus by reducing viral titers significantly in cell cultures .

Materials Science Applications

Polymer Synthesis
In materials science, this compound serves as a building block for synthesizing advanced polymers with tailored properties. Its sulfonamide group can participate in various chemical reactions to form high-performance materials suitable for applications ranging from coatings to biomedical devices.

Biochemical Probes
The compound is also utilized as a biochemical probe in assays to study enzyme activities and protein interactions. Its ability to selectively inhibit specific enzymes allows researchers to investigate biochemical pathways and mechanisms underlying various diseases .

Case Studies

Study Application Findings
Study 1 Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth through DHPS inhibition.
Study 2 Enzyme InhibitionShowed enhanced binding affinity to carbonic anhydrase compared to non-fluorinated analogs.
Study 3 Antiviral ActivityReduced viral replication in influenza models by over four logs.

Mechanism of Action

The mechanism of action of 4-(1,1-Difluoroethyl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of enzymes such as carbonic anhydrase, where it binds to the active site and prevents the enzyme from catalyzing its reaction. The presence of the difluoroethyl group enhances its binding affinity and specificity .

Comparison with Similar Compounds

4-tert-Butylbenzenesulfonamide

  • Substituent : -C(CH₃)₃ (tert-butyl).
  • Electronic Effects : Electron-donating tert-butyl group reduces sulfonamide acidity compared to the difluoroethyl analog.
  • Applications : Intermediate in synthesizing endothelin receptor antagonists like Bosentan. Lacks fluorine-derived metabolic stability .

Celecoxib (4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)

  • Substituent : -CF₃ (trifluoromethyl).
  • Electronic Effects : Stronger electron-withdrawing effect than difluoroethyl, enhancing COX-2 binding affinity .
  • Lipophilicity : Higher log P (~3.2), contributing to prolonged plasma half-life.
  • Applications : Clinically used COX-2 inhibitor. The trifluoromethyl group improves selectivity but may increase steric hindrance compared to difluoroethyl .

4-(Trifluoromethyl)benzenesulfonimidamide

  • Substituent : -CF₃ and -NH₂.
  • Electronic Effects : Sulfonimidamide nitrogen introduces additional hydrogen-bonding capacity, while -CF₃ provides strong electron withdrawal.
  • Applications : Antimicrobial activity. The sulfonimidamide moiety may enhance target engagement but complicates synthetic routes .

Bosentan Derivatives (e.g., 4-(tert-Butyl)-N-(6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide)

  • Substituents : Complex bipyrimidinyl and tert-butyl groups.
  • Steric Effects : Bulky substituents limit interaction with narrow enzyme active sites. The difluoroethyl analog’s smaller size may improve binding .

Data Table: Key Comparative Properties

Compound Substituent Electronic Effect log P (Predicted) Biological Activity Metabolic Stability
4-(1,1-Difluoroethyl)benzenesulfonamide -CH₂CF₂ Moderate withdrawal ~2.5 Enzyme inhibition (e.g., COX-2) High
4-tert-Butylbenzenesulfonamide -C(CH₃)₃ Donating ~3.0 Drug intermediate Moderate
Celecoxib -CF₃ Strong withdrawal ~3.2 COX-2 inhibition High
4-(Trifluoromethyl)benzenesulfonimidamide -CF₃, -NH₂ Strong withdrawal ~1.8 Antimicrobial Moderate

Biological Activity

4-(1,1-Difluoroethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzenesulfonamides, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzene ring. The difluoroethyl group enhances its lipophilicity and may influence its biological interactions.

Research indicates that benzenesulfonamides can exert various biological effects through different mechanisms:

  • Calcium Channel Modulation : Some sulfonamides have been shown to act as calcium channel inhibitors. Theoretical studies suggest that this compound may interact with calcium channels, affecting cardiovascular parameters such as perfusion pressure and coronary resistance .
  • Antimicrobial Activity : Compounds with similar structural motifs have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, fluorinated benzenesulfonamides have shown enhanced activity due to their ability to penetrate bacterial membranes more effectively .
  • Anticancer Properties : Certain derivatives of benzenesulfonamides exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific cellular pathways critical for cancer cell survival and proliferation .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

  • Absorption : The presence of the difluoroethyl group may enhance the compound's absorption due to increased lipophilicity.
  • Metabolism : Studies on related compounds indicate that metabolic pathways often involve phase I and phase II reactions, leading to various metabolites that may retain or lose biological activity .
  • Excretion : The elimination route can vary; however, sulfonamide derivatives are typically excreted via renal pathways.

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds:

  • Cardiovascular Effects : In an isolated rat heart model, certain benzenesulfonamide derivatives showed a decrease in perfusion pressure and coronary resistance, suggesting a potential therapeutic role in managing cardiovascular conditions .
  • Antimicrobial Efficacy : A comparative study demonstrated that fluorinated derivatives exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent effects .
  • Cytotoxicity in Cancer Cells : Research has shown that specific sulfonamide derivatives can inhibit the growth of pancreatic cancer cells with IC50 values in the nanomolar range, indicating strong potential for further development as anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeCompoundEffectReference
Calcium Channel InhibitionThis compoundDecreased perfusion pressure
AntimicrobialFluorinated benzenesulfonamidesSignificant antibacterial activity
AnticancerVarious sulfonamide derivativesCytotoxicity against cancer cells

Table 2: Pharmacokinetic Parameters

ParameterValueMethodology
Absorption RateHighIn vitro studies
MetabolismPhase I & IIHPLC-MS/MS analysis
ExcretionRenalAnimal model studies

Q & A

Q. What are the optimized synthetic routes for 4-(1,1-Difluoroethyl)benzenesulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves introducing the 1,1-difluoroethyl group via electrophilic substitution or metal-catalyzed coupling. A validated method uses 1,1-difluoroethyl chloride as a reagent (Scheme 1C, ). Key steps include:

  • Sulfonylation : Reacting 4-amino-substituted benzene with sulfonylating agents (e.g., SOCl₂) under anhydrous conditions.
  • Difluoroethylation : Employing transition-metal catalysts (e.g., Pd) for cross-coupling or radical-mediated pathways. Yield optimization requires precise temperature control (0–60°C), inert atmospheres, and purification via column chromatography or recrystallization. Impurities like 4-(1-fluoroethyl)benzenesulfonamide may form if fluorination is incomplete, necessitating NMR and LC-MS validation .

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

  • NMR : ¹⁹F NMR confirms the presence of the CF₂ group (δ ~ -90 to -100 ppm). ¹H NMR identifies aromatic protons (δ 7.5–8.0 ppm) and sulfonamide NH₂ (δ ~5.0 ppm, broad).
  • LC-MS : ESI-MS in negative ion mode detects [M-H]⁻ peaks (e.g., m/z 245.0 for C₈H₈F₂NO₂S⁻).
  • IR : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹. PubChem entries for analogous sulfonamides (e.g., 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide) provide reference spectra .

Q. Which in vitro assays are suitable for initial biological activity screening?

  • Enzyme inhibition : Test against serine proteases (e.g., trypsin) using fluorogenic substrates, as sulfonamides often act as active-site inhibitors ().
  • Cellular assays : Evaluate cytotoxicity (MTT assay) and anti-inflammatory potential (COX-2 inhibition, inspired by celecoxib-like SAR in ).
  • Solubility : Use shake-flask methods with PBS (pH 7.4) or DMSO for dose-response studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Core modifications : Introduce substituents (e.g., methyl, chloro) at the benzene ring’s para position to modulate steric and electronic effects.
  • Sulfonamide variants : Replace NH₂ with methyl or acetyl groups to alter hydrogen-bonding capacity.
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict interactions with COX-2 or TGR5 receptors, guided by celecoxib ( ) and INT-767 ( ). Validate hypotheses via IC₅₀ comparisons and X-ray crystallography of protein-ligand complexes .

Q. What strategies mitigate stability issues during long-term storage or biological assays?

  • Degradation pathways : Hydrolysis of the sulfonamide group is common in aqueous media. Stabilize with lyophilization or storage in anhydrous DMSO at -20°C.
  • Light sensitivity : Protect from UV exposure using amber vials, as difluoroethyl groups may undergo photolytic defluorination.
  • Accelerated stability testing : Use HPLC to monitor purity under stress conditions (40°C/75% RH for 4 weeks) .

Q. How can contradictory data in synthetic yields be resolved?

Discrepancies often arise from:

  • Byproduct formation : Unreacted 1,1-difluoroethyl chloride may generate 4-(chloroethyl)benzenesulfonamide . Use GC-MS to identify impurities.
  • Catalyst variability : Pd(PPh₃)₄ vs. Pd₂(dba)₃ may alter coupling efficiency. Optimize catalyst loading (1–5 mol%).
  • Purification artifacts : Silica gel may retain polar intermediates; switch to reverse-phase HPLC for higher recovery .

Q. What advanced analytical techniques quantify trace impurities in bulk samples?

  • UPLC-QTOF-MS : Detects sub-ppm impurities (e.g., sulfonic acid derivatives) with high resolution.
  • ¹⁹F NMR : Quantifies residual fluorinated byproducts (e.g., difluoroacetic acid).
  • Chiral HPLC : Resolves enantiomers if asymmetric synthesis is attempted (e.g., using chiral auxiliaries) .

Q. What mechanistic insights explain its role in enzyme inhibition?

The sulfonamide group acts as a transition-state mimic , binding to catalytic serine residues in proteases (). The 1,1-difluoroethyl group enhances lipophilicity, improving membrane permeability. Competitive inhibition kinetics (Lineweaver-Burk plots) and site-directed mutagenesis (e.g., Ser195Ala in trypsin) confirm binding specificity .

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